B1575237 G-protein coupled receptor 143 (126-134)

G-protein coupled receptor 143 (126-134)

Cat. No.: B1575237
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

G-protein coupled receptor 143

Scientific Research Applications

Structural Insights into GPCR Signaling

G-protein-coupled receptors (GPCRs) are crucial for cellular responses to various stimuli, including hormones and neurotransmitters. The study of the β2 adrenergic receptor (β2AR) activation of Gs, a stimulatory G protein, offers insights into GPCR signaling. This research revealed significant conformational changes in the receptor and G protein upon activation, enhancing our understanding of transmembrane signaling by GPCRs (Rasmussen et al., 2011).

GPCR-G Protein Interface and Activation Mechanism

The structure of the adenosine A2A receptor (A2AR) bound to an engineered G protein, mini-Gs, demonstrates the extensive interface between GPCRs and G proteins. This interface is similar to that between Gs and β2-adrenergic receptor, suggesting a common mechanism of G-protein-mediated signaling across different GPCRs (Carpenter et al., 2016).

Peptide and Nonpeptide Ligand Binding in Class B GPCRs

Class B GPCRs, which include G-protein coupled receptor 143, interact with both peptide and nonpeptide ligands. A general mechanism termed the "two-domain model" has been proposed for peptide binding in this receptor family, crucial for understanding drug development strategies for these receptors (Hoare, 2005).

GPCR Ligand Recognition and Drug Development

The recognition of ligands by GPCRs is a critical aspect of their function. A review of structural and activity evidence suggests that GPCR-binding domains of ligands often have a turn shape, which is crucial for understanding how these receptors recognize and bind their ligands. This knowledge is valuable for drug development targeting GPCRs (Tyndall et al., 2005).

GPCR Coupling Selectivity

Understanding how GPCRs selectively couple to different G proteins is essential for comprehending their signaling pathways. A systematic study quantified interactions between GPCRs and Gα subunit C termini, revealing sequence-based features for coupling specificity. This data aids in predicting and engineering GPCR coupling mechanisms (Inoue et al., 2019).

GPCR-Targeted Drug Research and New Ligand Discovery

GPCRs are a major focus in drug research due to their diversity and specificity as drug targets. The identification of endogenous ligands for orphan GPCRs, including peptides, lipids, and biogenic amines, expands our understanding of GPCR functions and potential therapeutic applications (Lee et al., 2003).

Conformational Analysis of GPCR-Ligand Complexes

Understanding the conformation of ligands bound to GPCRs is crucial for drug design. A study on neurotensin (NT) bound to its GPCR NTS-1 revealed that NT adopts a β-strand conformation upon receptor binding. These findings are important for pharmacological studies targeting GPCRs (Luca et al., 2003).

Properties

sequence

LYSACFWWL

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

G-protein coupled receptor 143 (126-134)

Origin of Product

United States

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